molecular formula C25H27FN6O3S B2831261 1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-35-3

1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2831261
CAS No.: 1111197-35-3
M. Wt: 510.59
InChI Key:
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Description

The compound “1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been designed, synthesized, and evaluated for their DNA intercalation activities as anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . The process includes the coupling of imine and electron-rich alkene, which gradually becomes a powerful tool for the synthesis of quinazoline derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple rings and functional groups. The presence of the fluorophenyl group, the isobutyl and isopropyl groups, and the triazoloquinazoline core contribute to the unique properties of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and the coupling of imine and electron-rich alkene . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening .

Mechanism of Action

The mechanism of action of these compounds involves DNA intercalation . This means that the compounds are able to insert themselves between the base pairs of the DNA molecule, disrupting its structure and function. This can lead to cell death, making these compounds potential anticancer agents .

Safety and Hazards

While specific safety and hazard information for this exact compound is not available, it’s important to note that many compounds in this class exhibit cytotoxicity . This means they can be harmful or lethal to cells, which is why they are being studied for their potential as anticancer agents .

Future Directions

The future research directions for these compounds include further design, optimization, and investigation to produce more potent anticancer analogs . The most active derivatives were evaluated for their DNA binding activities, and this research could be expanded in the future .

Properties

IUPAC Name

1-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN6O3S/c1-14(2)12-31-23(35)17-10-9-16(22(34)27-15(3)4)11-20(17)32-24(31)29-30-25(32)36-13-21(33)28-19-8-6-5-7-18(19)26/h5-11,14-15H,12-13H2,1-4H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHIAHLYBYJMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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